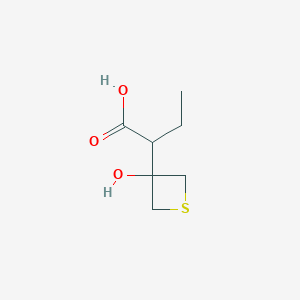

2-(3-Hydroxythietan-3-yl)butanoic acid

Description

2-(3-Hydroxythietan-3-yl)butanoic acid is a structurally unique compound characterized by a butanoic acid backbone substituted with a 3-hydroxythietan ring at the second carbon position. This combination of functional groups distinguishes it from simpler aliphatic acids and sulfur-containing derivatives.

Properties

Molecular Formula |

C7H12O3S |

|---|---|

Molecular Weight |

176.24 g/mol |

IUPAC Name |

2-(3-hydroxythietan-3-yl)butanoic acid |

InChI |

InChI=1S/C7H12O3S/c1-2-5(6(8)9)7(10)3-11-4-7/h5,10H,2-4H2,1H3,(H,8,9) |

InChI Key |

LDFBYOHBJCFZTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)C1(CSC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxythietan-3-yl)butanoic acid typically involves the formation of the thietan ring followed by the introduction of the hydroxy group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the thietan ring. The hydroxy group can then be introduced through selective oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or immobilized enzymes to enhance the efficiency and selectivity of the reactions. For example, nitrilase immobilized on bioinspired silica has been used to convert nitriles to carboxylic acids under mild conditions, offering a sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxythietan-3-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the hydroxy group.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary alcohol.

Substitution: Formation of various substituted thietan derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties:

Research indicates that 2-(3-Hydroxythietan-3-yl)butanoic acid may possess anticancer properties comparable to butyric acid, which is known for its role in inhibiting colorectal cancer cell growth. Studies have shown that butyric acid can induce apoptosis in cancer cells and modulate gene expression related to cell cycle regulation and differentiation .

Gut Health:

This compound may also contribute to gastrointestinal health. Similar to butyric acid, it is hypothesized that this compound can enhance gut barrier function and promote the growth of beneficial gut microbiota, thereby reducing the risk of inflammatory bowel diseases .

Agricultural Applications

Animal Feed Supplement:

In livestock nutrition, this compound can be used as a feed additive to improve energy absorption and overall gut health in animals. Its structural similarity to other short-chain fatty acids suggests that it may enhance nutrient utilization and growth performance in livestock .

Dairy Production:

Recent studies have explored the effects of this compound on milk fat depression in dairy cows. By supplementing diets with this compound, researchers found improvements in milk yield without adversely affecting milk fat content . This application could be significant for optimizing dairy production while maintaining quality.

Food Science Applications

Flavor Enhancer:

The compound's unique chemical structure may allow it to function as a flavor enhancer in food products. Similar compounds are known to impart buttery notes and enhance fruit flavors, making them desirable in culinary applications .

Preservative Potential:

There is potential for this compound to act as a natural preservative due to its antimicrobial properties. This could offer a safer alternative to synthetic preservatives commonly used in food processing .

Cosmetic Industry Applications

Skin Care Formulations:

The compound's properties may extend to cosmetic formulations where it could serve as a moisturizing agent or skin conditioning agent. Its ability to enhance skin hydration and barrier function aligns with current trends toward using more natural ingredients in cosmetics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3-Hydroxythietan-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Methyl Butanoic Acid

- Structure : A linear aliphatic acid with a methyl branch at the third carbon.

- Comparison : Lacks the thietan ring and hydroxyl group, resulting in lower molecular complexity and polarity. Found in fruit volatiles, contributing to odor profiles during ripening .

- Key Difference: 2-(3-Hydroxythietan-3-yl)butanoic acid’s sulfur-containing ring likely reduces volatility and enhances stability compared to 3-methyl butanoic acid.

4-(2,4-Dichlorophenoxy)butanoic Acid (2,4-DB)

- Structure: A phenoxy-substituted butanoic acid used as a synthetic auxin herbicide.

- Comparison: The phenoxy group in 2,4-DB confers herbicidal activity by mimicking plant hormones, whereas the hydroxythietan moiety in the target compound may alter bioactivity due to sulfur’s electronegativity and ring strain .

- Key Difference: Thietan rings are less common in agrochemicals compared to phenoxy groups, suggesting divergent applications.

3-Methyl-2-oxobutanoic Acid

- Structure : Features an oxo group at the second carbon and a methyl branch.

- Comparison : The oxo group increases acidity (pKa ~2.5) compared to the hydroxyl group in the target compound. Used in industrial research, with safety protocols emphasizing handling precautions due to reactivity .

- Key Difference: The thietan ring in this compound may reduce oxidative instability relative to the ketone group in 3-methyl-2-oxobutanoic acid.

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acid

- Structure : Contains a sulfanyl group and 4-oxo-aryl substituents.

- Comparison : Both compounds incorporate sulfur, but the sulfanyl group in this analog facilitates nucleophilic reactions, whereas the thietan ring may confer conformational rigidity. NMR and crystallography data for such analogs highlight the role of sulfur in stabilizing molecular conformations .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Functional Groups | Solubility (Predicted) | Applications |

|---|---|---|---|---|

| This compound | ~178.2 | Hydroxyl, thietan, carboxylic acid | Moderate in polar solvents | Research (potential agrochemical/pharmaceutical) |

| 3-Methyl Butanoic Acid | 102.13 | Carboxylic acid, methyl | High in water | Food chemistry, odorants |

| 2,4-DB | 249.08 | Phenoxy, carboxylic acid | Low in water | Herbicide |

| 3-Methyl-2-oxobutanoic Acid | 116.12 | Oxo, carboxylic acid | Moderate in polar solvents | Industrial synthesis |

Biological Activity

2-(3-Hydroxythietan-3-yl)butanoic acid, a compound of interest in various biological studies, is a derivative of butanoic acid featuring a thietane ring. This article explores its biological activity, metabolism, and potential applications based on diverse research findings.

- Molecular Formula: C₅H₈O₃S

- Molecular Weight: 148.18 g/mol

- IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its metabolic pathways and physiological effects.

Metabolism

Research indicates that compounds similar to butanoic acid are rapidly metabolized in biological systems. For instance, studies on n-butyric acid show that it is quickly converted into other metabolites when administered intravenously, which may be relevant for understanding the metabolism of this compound as well .

Biological Effects

- Antimicrobial Properties:

- Role in Metabolism:

Study 1: Antimicrobial Activity

A study examined the antimicrobial effects of various butyric acid derivatives, including this compound. The results indicated a significant reduction in bacterial populations in treated samples compared to controls, suggesting potential applications in food preservation and livestock health.

Study 2: Metabolic Pathway Analysis

In a metabolic study involving animal models, the conversion rates of thietane-containing compounds were analyzed. The findings demonstrated that these compounds could be effectively metabolized into bioactive forms that participate in essential metabolic functions, which may enhance overall health outcomes in livestock .

Data Table: Biological Activity Summary

Q & A

Basic: What are the optimal synthetic conditions for preparing 2-(3-Hydroxythietan-3-yl)butanoic acid?

Methodological Answer:

The synthesis of thietane-containing compounds often involves cyclization or coupling reactions. A viable approach could adapt the method used for sulfanyl-functionalized butanoic acids, where thioglycolic acid reacts with α,β-unsaturated carbonyl intermediates in methanol under mild stirring (3–4 hours at room temperature) . For the thietan-3-yl moiety, optimize cyclization conditions (e.g., using EDC or TCEP for sulfur stabilization) and monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Post-synthesis, purify via crystallization or column chromatography, referencing solvent systems from analogous hydroxybutanoic acid purifications .

Advanced: How can the stereochemistry of the hydroxyl group in this compound be resolved?

Methodological Answer:

Chiral chromatography (e.g., using Chiralpak® columns with hexane/isopropanol mobile phases) or enzymatic resolution methods can separate enantiomers. For NMR-based stereochemical analysis, employ Mosher’s esterification: react the compound with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride and compare -NMR shifts of diastereomers. Cross-validate with circular dichroism (CD) spectroscopy, as demonstrated for (S)-2-hydroxy-3-methylbutanoic acid .

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

Use a combination of:

- HPLC/LC-MS : Reverse-phase C18 columns with UV detection at 210–220 nm (suitable for carboxylic acids) .

- NMR : - and -NMR to confirm the thietane ring (e.g., sulfur-induced deshielding at C3) and hydroxyl proton coupling .

- FT-IR : Identify carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~2500–3500 cm) stretches .

- Elemental Analysis : Verify C, H, S, and O composition against theoretical values.

Advanced: How does the thietane ring influence the compound’s reactivity in nucleophilic reactions compared to oxetane analogs?

Methodological Answer:

The thietane’s sulfur atom increases ring strain and nucleophilicity due to sulfur’s larger atomic radius and polarizability. Conduct comparative kinetic studies using model nucleophiles (e.g., amines or thiols) in acetonitrile or DMF. Monitor reaction rates via -NMR or spectrophotometry. For example, thietane derivatives exhibit faster ring-opening than oxetanes under acidic conditions due to weaker C-S bond strength .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (N) or desiccated conditions, as hydroxyl and carboxylic acid groups are prone to hydrolysis .

- Temperature : Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles.

- Light Exposure : Protect from UV light to prevent thietane ring decomposition. Use amber vials for storage .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level) .

- Single-Crystal X-ray Diffraction : Resolve ambiguities in stereochemistry or tautomerism. For microcrystalline samples, use synchrotron radiation for high-resolution data .

- Dynamic NMR : Investigate conformational flexibility at variable temperatures to explain discrepancies in peak splitting .

Basic: What are the recommended in vitro assays to study the biological activity of this compound?

Methodological Answer:

- Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7), referencing protocols for structurally related antiproliferative butanoic acid derivatives .

- Enzyme Inhibition Studies : Screen against targets like MMPs or kinases using fluorogenic substrates (e.g., recombinant human MMP3) .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) with LC-MS quantification .

Advanced: What computational strategies predict the metabolic pathways of this compound?

Methodological Answer:

Leverage databases like PISTACHIO or REAXYS to model phase I/II metabolism. Perform in silico docking with cytochrome P450 isoforms (CYP3A4, CYP2D6) using AutoDock Vina. Validate predictions with in vitro assays (e.g., human hepatocytes) and LC-HRMS to detect metabolites like sulfoxides or glucuronides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.